2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole
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Overview
Description
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple substituents such as chlorine, methyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups in place of the halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1H-pyrrole: Lacks the additional methyl and nitrophenyl groups.
5-Methyl-1H-pyrrole: Lacks the chlorine and nitrophenyl groups.
3-(4-Nitrophenyl)-1H-pyrrole: Lacks the chlorine and methyl groups.
Uniqueness
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is unique due to its combination of substituents, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
Properties
CAS No. |
88502-81-2 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-4-3-5-15(10-11)21-12(2)17(19)16(18(21)20)13-6-8-14(9-7-13)22(23)24/h3-10H,1-2H3 |
InChI Key |
BSTIUJUVMCCUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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